molecular formula C9H10N2O6S B2875249 Methyl 4-methanesulfonamido-3-nitrobenzoate CAS No. 1620950-81-3

Methyl 4-methanesulfonamido-3-nitrobenzoate

Cat. No.: B2875249
CAS No.: 1620950-81-3
M. Wt: 274.25
InChI Key: WLRISNYNASMATE-UHFFFAOYSA-N
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Description

Methyl 4-methanesulfonamido-3-nitrobenzoate is a chemical compound with the molecular formula C9H10N2O6S It is known for its unique structural features, which include a methanesulfonamido group and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methanesulfonamido-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by sulfonation. The general synthetic route can be summarized as follows:

    Nitration: Methyl 4-aminobenzoate is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the meta position relative to the ester group.

    Sulfonation: The resulting methyl 4-amino-3-nitrobenzoate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methanesulfonamido-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Reduction: Methyl 4-methanesulfonamido-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-methanesulfonamido-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-methanesulfonamido-3-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methanesulfonamido-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The methanesulfonamido group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the nitro and methanesulfonamido groups.

    Methyl 4-nitrobenzoate: Lacks the methanesulfonamido group.

    4-methanesulfonamido-3-nitrobenzoic acid: The carboxylic acid analog of Methyl 4-methanesulfonamido-3-nitrobenzoate.

Uniqueness

This compound is unique due to the presence of both the nitro and methanesulfonamido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-(methanesulfonamido)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6S/c1-17-9(12)6-3-4-7(10-18(2,15)16)8(5-6)11(13)14/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRISNYNASMATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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